SR2595

描述

SR 2595 是一种化学化合物,以其作为核受体过氧化物酶体增殖物激活受体γ(PPARγ)的逆向激动剂而闻名。 该受体是脂肪生成的关键调节因子,脂肪生成是前脂肪细胞分化为脂肪细胞或脂肪细胞的细胞分化过程 。 SR 2595 因其促进成骨作用(骨形成)的潜力而受到研究,它通过抑制 PPARγ 活性来实现 。

准备方法

合成路线和反应条件

SR 2595 的合成涉及多个步骤,从制备中间化合物开始。关键步骤包括:

吲哚核的形成: 吲哚核是通过一系列涉及适当起始材料缩合的反应合成的。

偶联反应: 然后将吲哚核与其他芳香族化合物偶联以形成联苯结构。

官能团修饰: 引入或修饰各种官能团以实现 SR 2595 的所需化学结构。

工业生产方法

SR 2595 的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用自动化合成设备和大规模反应器来有效地处理化学反应。

化学反应分析

反应类型

SR 2595 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。

还原: 还原反应可用于修饰分子中的某些官能团。

取代: 取代反应,特别是亲核取代反应,在 SR 2595 的合成和修饰中很常见。

常用试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 胺或硫醇等亲核试剂可以在适当条件下使用以引入新的官能团。

主要产品

这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生 SR 2595 的各种氧化形式,而还原可能会产生具有不同官能团的还原衍生物。

科学研究应用

Osteogenesis Promotion

One of the primary applications of SR2595 is in promoting bone formation. Research has demonstrated that:

- In Vitro Studies : Treatment of human mesenchymal stem cells (MSCs) with this compound resulted in a significant increase in osteoblast formation, which are cells responsible for bone formation. This was measured through calcium phosphatase deposition and increased expression of bone morphogenetic proteins BMP2 and BMP6 .

- In Vivo Studies : Animal models treated with this compound exhibited enhanced bone density without negatively impacting metabolic parameters such as insulin sensitivity or body weight .

Metabolic Disease Management

This compound has shown promise in managing conditions related to metabolic diseases:

- Insulin Sensitivity : Chronic administration of this compound in lean C57BL/6J mice indicated no significant changes in insulin sensitivity, suggesting that it may not adversely affect glucose metabolism while promoting osteogenesis .

- Potential for Obesity Treatment : Given its mechanism of action, this compound could serve as a therapeutic agent for obesity-related conditions by modulating adipogenesis without promoting fat accumulation .

Case Study 1: Osteoporosis Treatment

A study conducted on mice models of osteoporosis demonstrated that this compound treatment led to:

- Increased Bone Mass : Mice treated with this compound showed a statistically significant increase in bone mass compared to control groups.

- Mechanistic Insights : The study provided insights into how PPARγ repression could mimic the effects of genetic modifications that lead to increased bone formation, paving the way for new osteoporosis treatments .

Case Study 2: Cancer Research

Emerging research suggests potential anticancer applications for this compound:

- Inhibition of Tumor Growth : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines, although detailed clinical trials are still needed to substantiate these findings.

- Mechanistic Understanding : The inhibition of PPARγ has been linked to favorable outcomes in various cancer models, suggesting that this compound could be explored as part of combination therapies against specific cancers .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

作用机制

SR 2595 通过与 PPARγ 受体结合并充当逆向激动剂来发挥其作用。这意味着它不仅阻断了受体的活性,而且还诱导了构象变化,从而降低了其基础活性。 这种对 PPARγ 活性的抑制导致脂肪生成减少和成骨作用增加 。 涉及的分子靶标包括由 PPARγ 调节的各种基因和蛋白质,例如脂肪酸结合蛋白 4 和骨形态发生蛋白 BMP2 和 BMP6 。

相似化合物的比较

类似化合物

T0070907: 另一种 PPARγ 逆向激动剂,以其对脂肪生成和成骨作用的类似作用而闻名。

GW9662: 一种选择性 PPARγ 拮抗剂,也通过不同的机制抑制受体活性。

SR 2595 的独特性

SR 2595 独特之处在于它能够在抑制脂肪生成的同时促进成骨作用,这使其成为研究这两个过程之间平衡的宝贵工具。 它在 PPARγ 上的特定结合亲和力和逆向激动剂活性使其与其他类似化合物区别开来 。

生物活性

SR2595 is a novel compound that functions as an inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation. The pharmacological properties of this compound have garnered attention due to its potential therapeutic applications, particularly in bone formation and metabolic disorders.

This compound operates primarily through the repression of PPARγ activity. It achieves this by inducing structural changes in the receptor that reduce its basal transcriptional activity. The binding of this compound to PPARγ results in a steric clash at the AF-2 domain, which is critical for coactivator recruitment and transcriptional activation. This mechanism is characterized by:

- Increased dynamics of helix 3 and helix 12 : These structural changes lead to decreased affinity for coactivators like TRAP220 and increased affinity for corepressors such as NCoR1, promoting transcriptional repression .

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties, making it suitable for in vivo studies. It can be administered orally at doses such as 20 mg/kg without significant adverse effects on metabolic parameters. In studies involving C57BL/6 mice, this compound showed no detrimental impact on insulin sensitivity or body weight over a 21-day treatment period .

Effects on Osteogenesis

One of the most compelling aspects of this compound's biological activity is its ability to promote osteogenic differentiation in mesenchymal stem cells (MSCs). Key findings include:

- Increased osteogenic markers : Treatment with this compound resulted in elevated expression levels of bone morphogenetic proteins (BMP2 and BMP6) and enhanced calcium deposition in cultured MSCs .

- Comparison with genetic silencing : The effects observed with this compound were comparable to those achieved through genetic silencing of PPARγ, indicating a robust mechanism for promoting bone formation without adverse metabolic effects .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Case Study 1: Osteogenic Differentiation

In a controlled study, MSCs treated with this compound exhibited a statistically significant increase in osteogenic differentiation compared to untreated controls. This was measured through calcium phosphatase deposition assays, demonstrating the compound's potential as a therapeutic agent for bone-related disorders.

Case Study 2: Metabolic Impact Assessment

A study evaluating the metabolic impact of this compound involved chronic administration to lean C57BL/6J mice. Results indicated that there were no significant changes in insulin tolerance or fasting insulin levels, suggesting that this compound could be used safely without disrupting metabolic homeostasis .

属性

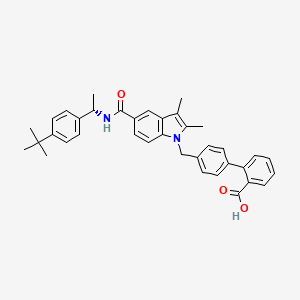

IUPAC Name |

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDKAVKAQXVFJV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SR2595 exert its effects on PPARγ, and what are the downstream consequences?

A1: this compound acts as a selective antagonist of PPARγ []. Unlike agonists like the thiazolidinediones (TZDs), which activate PPARγ and can lead to side effects, this compound blocks its activity. This inhibition of PPARγ has shown promising results in preclinical models of liver cancer, particularly those driven by overactive insulin signaling. In a mouse model with liver-specific deletion of the tumor suppressor PTEN, this compound treatment led to a reduction in pre-cancerous and cancerous signs in the liver []. This suggests that inhibiting PPARγ with this compound could be a potential therapeutic strategy for specific subtypes of liver cancer, particularly those associated with steatohepatitis.

Q2: What is the significance of identifying unique interactome network signatures for PPARγ modulation by this compound and other ligands?

A2: Research has revealed that different PPARγ ligands, including this compound, induce unique interactome network signatures [, ]. This means that each ligand, despite targeting the same receptor, interacts with a distinct set of proteins within the cell. These interactions dictate the downstream effects of each ligand, explaining why compounds like this compound, despite being a PPARγ antagonist, can share some similar therapeutic benefits with PPARγ agonists like TZDs. Understanding these unique interactomes provides valuable insights into the mechanism of action of these compounds and can guide the development of more targeted therapies with potentially fewer side effects.

Q3: What is the role of HNF1α in the context of PPARγ and liver cancer development, and how does this relate to this compound?

A3: Research has identified Hepatocyte Nuclear Factor 1α (HNF1α) as a novel negative regulator of PPARγ transcription []. In simpler terms, HNF1α suppresses the production of PPARγ. Interestingly, in the development of liver cancer, particularly in pre-cancerous adenomas with high fat accumulation (steatosis), HNF1α function is often impaired, leading to increased PPARγ expression. This is further exacerbated by AKT2, a protein activated downstream of the insulin signaling pathway, which inhibits HNF1α and promotes PPARγ expression and its pro-tumorigenic activity. Given that this compound can inhibit PPARγ, it holds promise as a potential therapeutic agent for these specific liver cancer subtypes where the HNF1α/PPARγ axis is disrupted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。